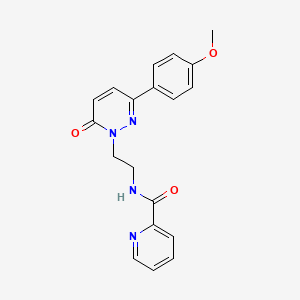

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

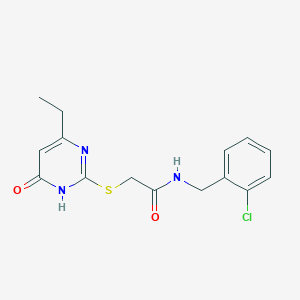

“N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide” is a complex organic compound. It contains a methoxyphenyl group, a pyridazinone ring, and a picolinamide moiety. These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridazinone ring and the attachment of the methoxyphenyl and picolinamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms, attached to a methoxyphenyl group and a picolinamide moiety. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyridazinone ring might be involved in various reactions, especially if one of the nitrogen atoms is part of an amide group. The methoxyphenyl and picolinamide groups could also participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxyphenyl group could increase its lipophilicity, while the pyridazinone and picolinamide groups could contribute to its solubility in water .Scientific Research Applications

Ethylene Biosynthesis Inhibition

- Application in Plant Metabolism : Pyrazinamide, a derivative structurally related to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide, has been identified as an inhibitor of ethylene biosynthesis in plants. This finding suggests potential applications in reducing postharvest loss of fruits and flowers by delaying their ripening and senescence processes (Sun et al., 2017).

Herbicidal Activities

- Novel Protox Inhibitors : Derivatives of pyridazinone, similar in structure to this compound, have shown promising herbicidal activities, indicating their potential as effective postemergent herbicides for controlling broadleaf weeds in crops like rice (Luo et al., 2008).

Antimicrobial and Antioxidant Properties

- Antimicrobial Applications : Various synthesized derivatives of this compound have demonstrated significant antibacterial activity against a range of bacteria, including Staphylococcus aureus, Bacillus subtilis, E. coli, Pseudomonas aeruginosa, and Yersinia enterocolitica (Mohamed, 2004).

- Antioxidant Activity : Some derivatives have been evaluated for their antioxidant capacity using various assays, suggesting potential applications in fields requiring antioxidant properties (Munteanu & Apetrei, 2021).

Applications in Organic Synthesis

- Isoquinoline Synthesis : Picolinamide has been used as a directing group in the cobalt-catalyzed synthesis of isoquinolines, indicating its utility in facilitating complex organic syntheses (Kuai et al., 2017).

Pharmaceutical Research

- Potential Antitumor Agents : Pyridazinone derivatives have been investigated for their potential as hydrophobic antitumor agents. Research into injectable formulations suggests these compounds could be developed into effective cancer treatments (Jin et al., 2015).

- Serotonin Receptor Ligands : Picolinamide derivatives have shown high affinity and selectivity towards serotonin receptors, indicating potential applications in neurological research and treatment (Fiorino et al., 2017).

Mechanism of Action

properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-26-15-7-5-14(6-8-15)16-9-10-18(24)23(22-16)13-12-21-19(25)17-4-2-3-11-20-17/h2-11H,12-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDNMOKMMSHOFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide](/img/structure/B2596842.png)

![Benzyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2596846.png)

![1-(4-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2596848.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B2596849.png)

![N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2596852.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2596853.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone](/img/structure/B2596857.png)

![3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2596859.png)

![[6-(Dimethylamino)pyridazin-3-yl]-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2596860.png)

![4-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2596861.png)